

Application Notes and Protocols: Synthesis of 6-nitroquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 6-nitroquinazolin-4(3H)-one

Cat. No.: B117970

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **6-nitroquinazolin-4(3H)-one** is a pivotal intermediate in medicinal chemistry and drug development. The quinazolinone core is a "privileged scaffold" found in numerous biologically active compounds that exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The starting material, 2-amino-5-nitrobenzoic acid, provides the necessary framework for constructing the quinazolinone ring system.[1] The nitro group at the 6-position, derived from the 5-nitro substituent of the starting acid, serves as a crucial functional handle. It can be readily reduced to an amino group, which allows for extensive derivatization to create libraries of novel compounds for drug discovery programs, such as the development of kinase inhibitors for cancer therapy.[1]

These application notes provide a detailed, robust protocol for the synthesis of **6-nitroquinazolin-4(3H)-one** from 2-amino-5-nitrobenzoic acid, along with key data and workflow diagrams.

Chemical Properties and Data

The key physical and chemical properties of the target compound are summarized below.

Property	Value	Reference
IUPAC Name	6-Nitro-3H-quinazolin-4-one	
CAS Number	6943-17-5	
Molecular Formula	C ₈ H ₅ N ₃ O ₃	[2]
Molecular Weight	191.14 g/mol	[3]
Appearance	Light yellow to brown solid/powder	[4]
Melting Point	287–289 °C (560–562 K)	[2]

Experimental Protocol: One-Pot Synthesis

This protocol details the direct, one-pot synthesis of **6-nitroquinazolin-4(3H)-one** by the cyclization of 2-amino-5-nitrobenzoic acid with formamide. In this reaction, formamide serves as both the solvent and the source for the C2 carbon of the quinazolinone ring.

Materials and Equipment:

- 2-amino-5-nitrobenzoic acid
- Formamide
- Ethanol (for recrystallization)
- Deionized water
- Ice
- Round-bottom flask (100 mL or appropriate size)
- Heating mantle with magnetic stirring
- Reflux condenser
- Thermometer or temperature probe

- Beakers
- Buchner funnel and vacuum filtration apparatus
- Filter paper

Procedure:

- In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).[\[1\]](#)
- Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
- Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[\[1\]](#)
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 100°C.[\[1\]](#)
- In a separate large beaker, prepare 500 mL of ice water.
- Slowly and carefully pour the warm reaction mixture into the ice water while stirring continuously. A precipitate will form.[\[1\]](#)
- Continue stirring the suspension in the ice bath for 1 hour to ensure complete precipitation of the product.[\[1\]](#)
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid thoroughly with cold water to remove any residual formamide.[\[1\]](#)
- The crude product can be further purified by recrystallization from ethanol.[\[1\]](#)
- Dry the purified solid under vacuum at 40-60°C for 15 hours to obtain **6-nitroquinazolin-4(3H)-one** as a solid.[\[1\]](#)

Safety Precautions:

- Perform all operations in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Formamide is a teratogen and should be handled with extreme care.

Reaction Data Summary

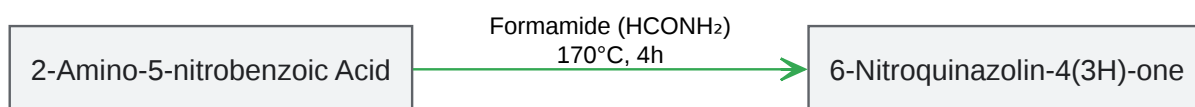
The following table summarizes the key parameters for the synthesis protocol.

Parameter	Description
Starting Material	2-amino-5-nitrobenzoic acid
Reagent/Solvent	Formamide
Reaction Temperature	170°C
Reaction Time	4 hours
Workup	Precipitation in ice water
Purification Method	Recrystallization from ethanol
Typical Yield	Good to excellent

Visualizations

Reaction Scheme

The following diagram illustrates the chemical transformation from the starting material to the final product.



Reaction Scheme for 6-Nitroquinazolin-4(3H)-one

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Caption: Synthesis of **6-nitroquinazolin-4(3H)-one** from 2-amino-5-nitrobenzoic acid.

Experimental Workflow

This flowchart provides a step-by-step visual guide to the experimental protocol.

1. Combine 2-amino-5-nitrobenzoic acid and formamide in a flask



2. Heat mixture to 170°C with stirring for 4 hours



3. Monitor reaction progress by TLC



4. Cool mixture to ~100°C



5. Pour into ice water and stir for 1 hour



6. Collect solid by vacuum filtration



7. Wash crude product with water



8. Purify by recrystallization from ethanol



9. Dry purified product under vacuum

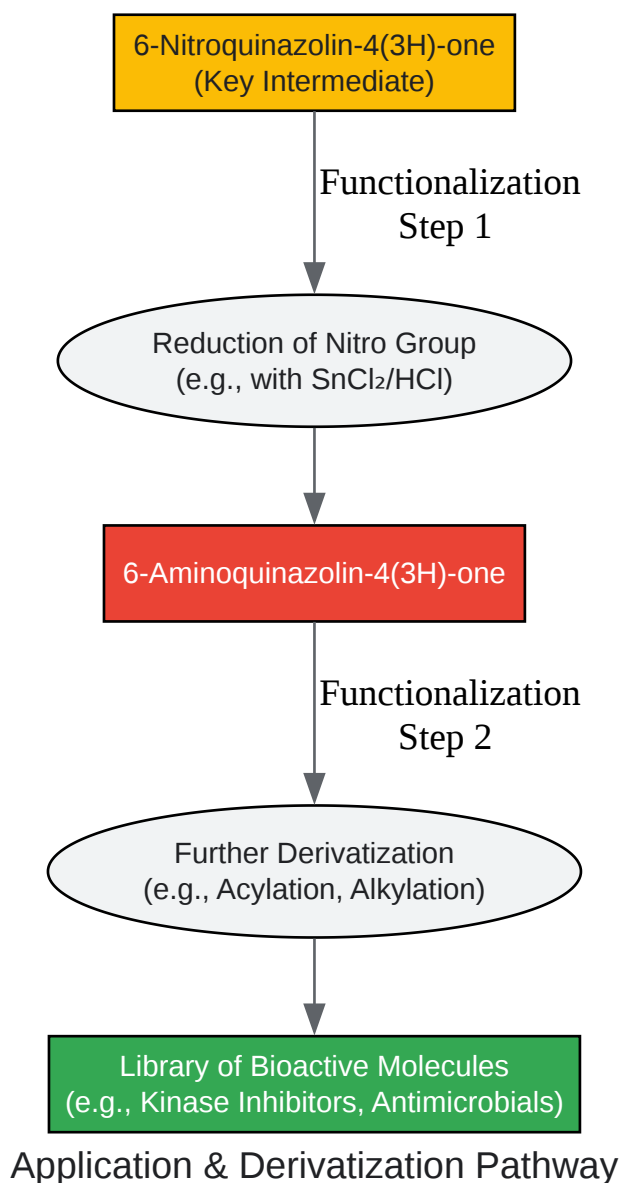
Experimental Synthesis Workflow

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Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Application & Derivatization Pathway

This diagram illustrates the logical role of **6-nitroquinazolin-4(3H)-one** as a key intermediate for creating diverse, biologically active molecules.



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Caption: The strategic role of **6-nitroquinazolin-4(3H)-one** in synthetic drug development.

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